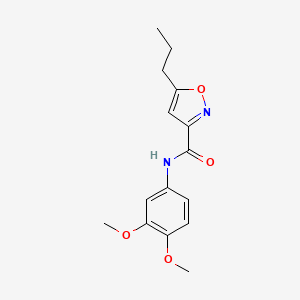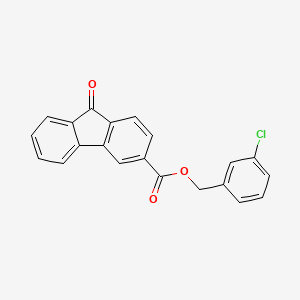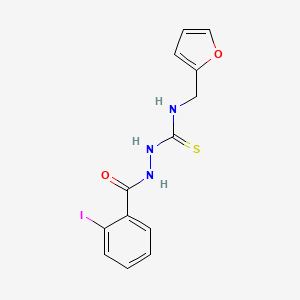![molecular formula C20H14F6N2O3 B4549093 5-methyl-4-{[3-(trifluoromethyl)phenoxy]methyl}-N-[4-(trifluoromethyl)phenyl]-3-isoxazolecarboxamide](/img/structure/B4549093.png)
5-methyl-4-{[3-(trifluoromethyl)phenoxy]methyl}-N-[4-(trifluoromethyl)phenyl]-3-isoxazolecarboxamide
Overview
Description
5-methyl-4-{[3-(trifluoromethyl)phenoxy]methyl}-N-[4-(trifluoromethyl)phenyl]-3-isoxazolecarboxamide is an intriguing organic compound, often scrutinized in scientific research for its unique properties. Its structure comprises a complex arrangement of aromatic rings, trifluoromethyl groups, and an isoxazole core, which bestows it with notable chemical stability and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of this compound typically involves multi-step organic reactions. A common method includes:
Starting Materials: : Phenol derivatives with trifluoromethyl groups and 5-methyl-3-isoxazolecarboxylic acid as the primary starting materials.
Esterification: : The carboxylic acid group in 5-methyl-3-isoxazolecarboxylic acid undergoes esterification to form a reactive ester intermediate.
Nucleophilic Substitution: : The ester intermediate reacts with a phenoxyalkyl halide in the presence of a base, leading to the formation of the desired compound.
Industrial Production Methods
Industrial-scale production of 5-methyl-4-{[3-(trifluoromethyl)phenoxy]methyl}-N-[4-(trifluoromethyl)phenyl]-3-isoxazolecarboxamide often leverages flow chemistry techniques to enhance reaction efficiency and yield. Reaction conditions are optimized to balance temperature, solvent choice, and reaction time to ensure maximum throughput.
Chemical Reactions Analysis
Types of Reactions
This compound exhibits a range of chemical reactivities, notably:
Oxidation: : Can undergo oxidation reactions, typically facilitated by strong oxidizing agents like potassium permanganate, to modify the trifluoromethyl groups.
Reduction: : Reduction reactions, although less common, can be catalyzed by agents such as lithium aluminum hydride, targeting specific functional groups.
Common Reagents and Conditions
Oxidation: : Potassium permanganate in aqueous solutions under controlled pH conditions.
Reduction: : Lithium aluminum hydride in anhydrous ether solvents.
Substitution: : Nucleophiles such as amines or thiols in polar aprotic solvents like DMSO or DMF.
Major Products
Oxidation and reduction reactions typically yield modified versions of the original compound with altered trifluoromethyl groups, whereas substitution reactions can introduce a variety of functional groups, enhancing the compound’s versatility.
Scientific Research Applications
Chemistry
Widely used as a reagent and intermediate in organic synthesis, aiding the development of complex molecules in pharmaceuticals and agrochemicals.
Biology
Serves as a potential lead compound in drug discovery, particularly for its ability to interact with specific protein targets.
Medicine
Investigated for its therapeutic potential in treating diseases like cancer and inflammatory disorders, due to its bioactive properties.
Industry
Incorporated in material science for the development of advanced polymers and coatings, leveraging its chemical stability and reactive trifluoromethyl groups.
Mechanism of Action
The compound exerts its effects through interactions with various molecular targets, including enzymes and receptors. The trifluoromethyl groups enhance lipophilicity, aiding in membrane permeability and target binding. Pathways involved typically include inhibition of key enzymes or modulation of receptor activity, leading to downstream biological effects.
Comparison with Similar Compounds
Similar Compounds
5-methyl-4-{[2-(trifluoromethyl)phenoxy]methyl}-N-[4-(trifluoromethyl)phenyl]-3-isoxazolecarboxamide
5-methyl-4-{[3-(difluoromethyl)phenoxy]methyl}-N-[4-(trifluoromethyl)phenyl]-3-isoxazolecarboxamide
5-methyl-4-{[3-(trifluoromethyl)phenoxy]methyl}-N-[4-(difluoromethyl)phenyl]-3-isoxazolecarboxamide
Uniqueness
The presence of trifluoromethyl groups at specific positions on the aromatic rings distinguishes 5-methyl-4-{[3-(trifluoromethyl)phenoxy]methyl}-N-[4-(trifluoromethyl)phenyl]-3-isoxazolecarboxamide, providing unique chemical and biological properties. Its precise arrangement allows for particular reactivities and interactions, setting it apart from other structurally similar compounds.
Properties
IUPAC Name |
5-methyl-4-[[3-(trifluoromethyl)phenoxy]methyl]-N-[4-(trifluoromethyl)phenyl]-1,2-oxazole-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H14F6N2O3/c1-11-16(10-30-15-4-2-3-13(9-15)20(24,25)26)17(28-31-11)18(29)27-14-7-5-12(6-8-14)19(21,22)23/h2-9H,10H2,1H3,(H,27,29) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VLLLZBCBVBQQQO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NO1)C(=O)NC2=CC=C(C=C2)C(F)(F)F)COC3=CC=CC(=C3)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H14F6N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
444.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![6-methyl-6,7-dihydro[1,2,4]triazolo[5,1-b]quinazolin-8(5H)-one](/img/structure/B4549036.png)
![4-(4-{[4-cyclopentyl-3-(2-hydroxyethyl)-1-piperazinyl]methyl}phenyl)-2-methyl-3-butyn-2-ol](/img/structure/B4549039.png)
![2-chloro-6-methoxy-4-(4-oxo-3,4,5,6,7,8-hexahydro[1]benzothieno[2,3-d]pyrimidin-2-yl)phenyl methanesulfonate](/img/structure/B4549052.png)
![8,9-DIMETHYL-2-(3-PYRIDYL)-7-(4-PYRIDYLMETHYL)-7H-PYRROLO[3,2-E][1,2,4]TRIAZOLO[1,5-C]PYRIMIDINE](/img/structure/B4549053.png)

![N-[5-(allylthio)-1,3,4-thiadiazol-2-yl]-2-(1H-benzimidazol-2-ylthio)acetamide](/img/structure/B4549062.png)
![Ethyl 1-[(5E)-5-[(2,5-dimethoxyphenyl)methylidene]-4-oxo-4,5-dihydro-1,3-thiazol-2-YL]piperidine-4-carboxylate](/img/structure/B4549065.png)
![2-[(2-chlorophenyl)methyl-(4-methylphenyl)sulfonylamino]-N-(2-hydroxyethyl)acetamide](/img/structure/B4549073.png)
![4-{2-[(1,3-benzodioxol-5-yloxy)acetyl]carbonohydrazonoyl}-2-ethoxyphenyl 4-methoxybenzoate](/img/structure/B4549075.png)
![N-[2-(butylcarbamoyl)phenyl]-1-(3-fluorobenzoyl)piperidine-4-carboxamide](/img/structure/B4549079.png)
![ETHYL 3-[({[3,5-DIMETHYL-1-(3-METHYLBENZYL)-1H-PYRAZOL-4-YL]AMINO}CARBONYL)AMINO]PROPANOATE](/img/structure/B4549087.png)
![N-({[2-(2-fluorophenyl)-1,3-benzoxazol-5-yl]amino}carbonothioyl)-4-methoxybenzamide](/img/structure/B4549095.png)

